tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate
Description
This compound features a bicyclo[3.2.1]octane core fused with an oxirane (epoxide) ring via a spiro junction. The tert-butyl carbamate group at the 8-position serves as a protective moiety, enhancing stability during synthetic modifications. Its unique structure enables reactivity at the epoxide ring, making it a versatile intermediate for pharmaceutical and chemical synthesis .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (1S,5R)-spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(15)14-9-4-5-10(14)7-13(6-9)8-16-13/h9-10H,4-8H2,1-3H3/t9-,10+,13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDRWKNXZSZLBV-HWYHXSKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC3(C2)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions, yielding the desired bicyclic structure in high yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azaspiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate has garnered attention for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Activity:
- Anticancer Properties: Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines, indicating potential for therapeutic applications in oncology.
- Antimicrobial Activity: The compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Organic Synthesis
The compound's unique reactivity profile allows it to serve as a valuable intermediate in the synthesis of more complex molecules. Its electrophilic nature due to the oxirane ring enables it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.
Catalysis
Due to its spirocyclic structure and functional groups, this compound may find applications in catalysis for organic transformations, enhancing reaction efficiency and selectivity.
Anticancer Efficacy
A study focusing on diazaspiro compounds demonstrated significant cytotoxic effects against prostate cancer cell lines (PC3 and DU145), with IC50 values indicating effective dose-dependent responses . This suggests that this compound could be explored further for its anticancer potential.
Antimicrobial Activity
Investigations into derivatives similar to this compound showed promising antibacterial activity against strains like E. coli and S. aureus, highlighting its potential for development as an antimicrobial agent.
Mechanism of Action
The mechanism by which tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Modified Spiro Substituents
tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate
- Structure: Replaces oxirane with a morpholinone ring.
- Molecular Formula : C₁₅H₂₄N₂O₄ (FW: 296.4) .
- Synthesis : Achieved via epoxide ring-opening with amines followed by cyclization .
- Applications : Used in alkaloid-inspired drug discovery due to its stability and hydrogen-bonding capacity.
tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate
- Structure : Spiro-hydantoin substituent.
- Molecular Formula : C₁₄H₂₁N₃O₄ (FW: 295.33) .
- Synthesis : Derived from ammonium carbonate and potassium cyanide, yielding 76% .
- Biological Activity : Exhibited cytotoxicity in human leukemia cells (IC₅₀: 12–18 μM) .
Quinazoline- and Chromane-Fused Derivatives
- Examples :
- Features : Aromatic extensions enhance π-π stacking and target binding, improving pharmacokinetic profiles.
Functional and Reactivity Comparisons
Biological Activity
Overview
Tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With a molecular formula of and a molecular weight of approximately 239.32 g/mol, this compound has garnered attention for its applications in medicinal chemistry and drug development.
Structural Characteristics
The compound features a bicyclic framework with an azaspiro unit and an oxirane ring, contributing to its distinctive three-dimensional conformation. The presence of the oxirane ring is particularly significant due to its electrophilic nature, which can facilitate various chemical reactions essential for biological activity.
The biological activity of this compound is primarily attributed to its interactions with biological targets through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Potential Applications
The potential applications of this compound span various fields, including:
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may exhibit similar effects.
- CNS Activity : The structural similarities with known CNS-active agents indicate potential neuropharmacological effects.
- Antitumor Effects : Preliminary studies on structurally related compounds suggest possible antitumor activity.
Comparative Analysis
A comparative analysis with similar compounds can provide insights into the unique biological activities of this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane | Similar bicyclic structure | Antimicrobial properties |
| Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | Contains diazabicyclic unit | CNS activity |
| Tert-butyl 8-methylazabicyclo[3.2.1]octane | Methyl substitution on azabicyclic unit | Potential antitumor effects |
Case Studies and Research Findings
Recent studies have explored various aspects of the compound's biological activity:
- Antimicrobial Testing : In vitro assays demonstrated that related compounds exhibit significant antimicrobial activity against a range of pathogens.
- Cytotoxicity Assays : Research indicated that certain derivatives showed promising cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions starting from nortropinone derivatives. Key steps include:
- Boc protection : Use Boc anhydride and triethylamine in dichloromethane (DCM) at 0°C to room temperature .
- Spiro-oxirane formation : React with epoxide-forming agents (e.g., mCPBA) under controlled pH and temperature (e.g., 0–25°C for 24–36 hours) .
- Purification : Column chromatography with chloroform/methanol (9:1) yields >95% purity .
Q. Table 1: Reaction Parameters from Literature
Q. How should researchers purify this compound effectively?
Methodological Answer:
- Column Chromatography : Use silica gel with chloroform/methanol (9:1) for baseline separation of diastereomers .
- Recrystallization : Ethyl acetate/hexane mixtures improve crystallinity for stereoisomerically pure batches .
- HPLC : For analytical validation, reverse-phase C18 columns with acetonitrile/water gradients resolve trace impurities .
Q. What spectroscopic methods confirm structural integrity?
Methodological Answer:
Q. What are the recommended storage conditions and solubility considerations?
Methodological Answer:
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., cyanogen bromide) .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,5S)-nortropinone) to control spiro-center configuration .
- Dynamic Resolution : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric epoxidation .
- Diastereomer Separation : Optimize chromatographic gradients (e.g., heptane/ethyl acetate with 0.1% TFA) .
Q. How should conflicting NMR data be resolved?
Methodological Answer:
- Variable Temperature NMR : Resolve overlapping signals by analyzing at 50°C (e.g., distinguish oxirane protons from solvent artifacts) .
- 2D Techniques : Use HSQC and NOESY to assign ambiguous peaks (e.g., bicyclo vs. spiro protons) .
- Deuterated Solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
Q. What stability studies are recommended under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC (retention time shifts indicate Boc cleavage) .
- Thermal Stability : TGA analysis shows decomposition onset at 150°C, suggesting lyophilization is feasible .
- Light Sensitivity : Store in amber vials; UV-Vis spectra show no photodegradation under 254 nm .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
